molecular formula C11H11NO3 B045898 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 29001-27-2

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B045898
CAS RN: 29001-27-2
M. Wt: 205.21 g/mol
InChI Key: SQSFFVYHKYAFRZ-UHFFFAOYSA-N
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Description

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The compound belongs to the chromen-2-one (coumarin) family, known for their broad spectrum of biological activities and applications in different chemical syntheses.

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, typically involves multi-component reactions that allow for the efficient assembly of the core structure. For example, a notable synthetic approach involves the three-component synthesis under green conditions, highlighting the contemporary focus on sustainable chemistry practices (Vachan et al., 2019). Additionally, the synthesis can be achieved through ring opening and closure reactions, demonstrating the versatility of synthetic strategies for chromen-2-one derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one and related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These techniques provide detailed information about the molecular conformation, functional group orientation, and overall geometry of the compound (Naveen et al., 2007).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in a range of chemical reactions, leveraging their reactive sites for further functionalization. The presence of the amino group allows for nucleophilic attack, and the methoxy group can influence the electronic properties of the molecule. These features enable the compound to undergo various transformations, contributing to its versatility in synthetic applications (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in different chemical contexts. These properties are typically investigated using crystallography and thermal analysis techniques to ensure the compound's suitability for intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are defined by the compound's molecular structure. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, predicting the compound's behavior in various chemical environments (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Biological Activities

  • Adenosine Receptors Targeting : Novel chromene derivatives synthesized from 2-oxo-2H-chromene-3-carbonitriles and cyanoacetamides were identified as new scaffolds targeting adenosine receptors, highlighting their potential in drug discovery and development for conditions where adenosine receptors are implicated (Costa et al., 2011).
  • Antileishmanial Activity : The synthesis of a natural product with antileishmanial activity from Galipea panamensis, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, demonstrates the therapeutic potential of chromene derivatives against leishmaniasis (Schmidt et al., 2012).
  • Antimicrobial Activities : Synthesis and evaluation of thiazole substituted coumarins for their antimicrobial activities showcase the role of chromene derivatives in addressing bacterial and fungal infections (Parameshwarappa et al., 2009).

Photophysical Properties

  • The study of the fluorescence behavior of substituted coumarin derivatives, particularly with acetoxy substituents on the chromen-2-one skeleton, contributes to the understanding of how substituents affect the luminescent properties of these compounds. This research is relevant for applications in material science and sensor development (Ranjith et al., 2010).

Future Directions

The future directions for research on “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, there is considerable scope for future research in this area .

properties

IUPAC Name

6-amino-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFFVYHKYAFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316127
Record name 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one

CAS RN

29001-27-2
Record name 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29001-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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